molecular formula C12H22N2O4 B6352135 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate CAS No. 1208359-58-3

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

Cat. No.: B6352135
CAS No.: 1208359-58-3
M. Wt: 258.31 g/mol
InChI Key: BEOGYMDIRWHZBM-IUCAKERBSA-N
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Description

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate is a piperidine-based small molecule scaffold featuring a trans-configuration at the 5-amino substituent. This compound is structurally characterized by two ester groups (tert-butyl and methyl) at positions 1 and 3, respectively, and an amino group at position 5 of the piperidine ring. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as protease inhibitors and receptor antagonists . Its stereochemical specificity and functional group diversity make it valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGYMDIRWHZBM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Functionalization

The piperidine backbone is constructed via cyclization reactions, often starting from acyclic precursors. A common approach involves the use of trans-5-aminopiperidine intermediates, where the amino group at the 5-position is protected during subsequent steps. For example, tert-butyl dicarbonate (Boc₂O) is employed to introduce the tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, while methyl esters are installed via esterification with methyl chloroformate.

Key reaction conditions include:

  • Temperature : 0–40°C for Boc protection to minimize side reactions.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for their inertness and solubility properties.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) to accelerate esterification.

Stereochemical Control

The trans configuration at the 3- and 5-positions is achieved through stereoselective hydrogenation. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 2585.81 Torr pressure ensures the desired diastereomeric excess (>95%). Ethanol is the preferred solvent due to its compatibility with hydrogenation catalysts.

Stepwise Synthesis Protocols

Method A: Boc Protection Followed by Methyl Esterification

  • Boc Protection :

    • Piperidine derivatives (e.g., trans-5-aminopiperidine) are treated with Boc₂O in THF at 0°C.

    • Base (e.g., triethylamine) is added to scavenge HCl generated during the reaction.

    • Yield: 85–90%.

  • Methyl Esterification :

    • The Boc-protected intermediate reacts with methyl chloroformate in DCM.

    • DMAP (5 mol%) is used to enhance reaction efficiency.

    • Yield: 78–82%.

Data Table 1: Reaction Conditions for Method A

StepReagentsSolventTemp. (°C)Yield (%)
Boc ProtectionBoc₂O, TriethylamineTHF0–2585–90
Methyl EsterificationMethyl Chloroformate, DMAPDCM2578–82

Method B: One-Pot Tandem Reaction

This streamlined approach combines Boc protection and esterification in a single vessel:

  • Procedure : Trans-5-aminopiperidine is treated sequentially with Boc₂O and methyl chloroformate under anhydrous conditions.

  • Advantages : Reduced purification steps; overall yield improves to 88%.

Alternative Routes and Modifications

Use of Alternative Protecting Groups

While the Boc group is standard, some protocols employ benzyloxycarbonyl (Cbz) protection for the amino group. However, this necessitates additional hydrogenolysis steps, complicating the synthesis.

Catalytic Hydrogenation Optimization

Recent advances highlight the use of ruthenium catalysts (e.g., Ru/C) for enhanced stereoselectivity. For example, hydrogenation at 40°C in ethanol achieves 99% trans isomer purity.

Data Table 2: Hydrogenation Conditions Comparison

CatalystPressure (Torr)Temp. (°C)Solventtrans Isomer Purity (%)
Pd/C2585.8125Ethanol95
Ru/C2585.8140Ethanol99

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The tert-butyl group’s hydrophobicity aids in separation.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.44 ppm) and methyl ester triplet (δ 3.65 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 258.31 (C₁₂H₂₂N₂O₄).

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses prioritize solvent recycling. For instance, DCM is recovered via distillation, reducing costs by 30%.

Waste Management

Acidic byproducts (e.g., HCl) are neutralized with aqueous sodium bicarbonate, aligning with green chemistry principles .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate is utilized in the development of pharmaceuticals due to its structural features that allow for modulation of biological activity. Its derivatives have shown promise as potential inhibitors for various enzymes and receptors.

Case Study: Inhibition of Enzyme Activity
Research has indicated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders. For instance, a study demonstrated its effectiveness against specific proteases, suggesting potential in drug design for conditions such as diabetes and obesity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.

Case Study: Synthesis of Complex Molecules
In a recent study, researchers employed this compound as an intermediate in the synthesis of novel piperidine derivatives with enhanced pharmacological properties. The reactions were optimized for yield and purity, showcasing the compound's utility in synthetic pathways .

Neuropharmacology

The compound has been explored for its neuropharmacological effects, particularly in relation to neurotransmitter modulation.

Case Study: Neurotransmitter Interaction
A study investigated the interaction of this compound with neurotransmitter receptors, revealing that it could act as a modulator for certain pathways involved in mood regulation. This opens avenues for research into its potential use in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate, highlighting differences in substituents, stereochemistry, and applications:

Compound Name Substituents CAS Number Molecular Formula Key Differences Applications References
This compound (Target Compound) 5-amino (trans) Not explicitly provided Likely C12H22N2O4 Reference compound with amino group at position 4. SAR studies, protease inhibitor intermediates.
1-tert-Butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate 5-hydroxy (cis) 1246442-45-4 C12H21NO5 Hydroxyl instead of amino group; cis stereochemistry. Chiral building block for drug discovery.
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc) 4-oxo 161491-24-3 C12H19NO5 Ketone at position 4; no amino/hydroxyl group. Intermediate for β-turn mimetics and peptidomimetics.
Ethyl 1-Boc-3-piperidinecarboxylate Ethyl ester at position 3 130250-54-3 C13H23NO4 Ethyl ester instead of methyl; no 5-amino substituent. Precursor for alkaloid synthesis.
Methyl N-Boc-piperidine-3-carboxylate N-Boc at position 1 932035-01-3 C12H21NO4 Boc-protected amine at position 1; no substituent at position 5. Used in combinatorial chemistry libraries.

Structural and Functional Differences

  • Substituent Position and Type: The target compound’s 5-amino group distinguishes it from analogs like 5-hydroxypiperidine derivatives (e.g., CAS 1246442-45-4) and 4-oxo variants (e.g., 1-Boc) . The amino group enhances nucleophilicity, enabling reactions such as reductive amination or urea formation, whereas hydroxyl or ketone groups favor oxidation or nucleophilic addition.
  • Stereochemistry : The trans-configuration at position 5 contrasts with the cis-5-hydroxy derivative (CAS 1246442-45-4), which may exhibit different hydrogen-bonding patterns and biological target interactions .

Physicochemical Properties

  • Solubility: The 5-amino group may improve aqueous solubility compared to the 5-hydroxy analog (logP ~1.2 for amino vs. ~1.5 for hydroxyl) .
  • Stability: Boc-protected derivatives (e.g., 1-Boc) exhibit greater stability under acidic conditions compared to the amino variant, which may require protection during synthesis .

Biological Activity

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate (CAS: 534572-24-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula: C12H22N2O4
  • Molecular Weight: 258.32 g/mol
  • Purity: ≥ 97%
  • IUPAC Name: 1-(tert-butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, potentially influencing pathways related to neuroprotection and cognitive function.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

  • Antioxidant Activity
    • In vitro assays have shown that this compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cellular models.
  • Neuroprotective Effects
    • Studies indicate that it may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis in models of neurodegenerative diseases.
  • Antimicrobial Properties
    • Initial screening has suggested potential antimicrobial activity against various bacterial strains, although further investigation is required to elucidate the mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS
NeuroprotectiveDecreased neuronal apoptosis
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotection in Animal Models

A study conducted on murine models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound reduced levels of amyloid-beta plaques and tau phosphorylation, indicating a potential mechanism for its neuroprotective effect.

Case Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the compound was tested for its ability to scavenge free radicals using the DPPH assay. Results indicated a dose-dependent increase in antioxidant capacity, suggesting its utility as a therapeutic agent in oxidative stress-related conditions.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications to the piperidine ring structure have shown promise in increasing its potency and selectivity for specific biological targets.

Table 2: Synthesis and Modification Outcomes

Modification TypeOutcomeReference
Ring SubstitutionIncreased potency
Functional Group AdditionEnhanced solubility

Q & A

Q. What are the critical considerations for designing a synthetic route for 1-<i>tert</i>-Butyl 3-methyl <i>trans</i>-5-aminopiperidine-1,3-dicarboxylate?

Methodological Answer: Synthetic routes often involve multi-step reactions with strict control of stereochemistry and protecting group strategies. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (−78°C to −71°C) can facilitate deprotonation steps, while palladium-catalyzed cross-coupling under inert atmospheres (40–100°C) may introduce functional groups . Key parameters include reaction time, temperature, and solvent selection to minimize side reactions. Purification via column chromatography or crystallization is essential to isolate the desired stereoisomer.

Q. How can researchers confirm the stereochemical integrity of the <i>trans</i>-5-amino group in this compound?

Methodological Answer: X-ray crystallography provides definitive stereochemical evidence by resolving bond angles (e.g., O3—C13—O4 = 125.96°, O3—C13—N3 = 123.52°) . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or ROESY, can corroborate spatial proximity of protons. For example, coupling constants (e.g., 3JH-H) in the piperidine ring can distinguish <i>cis</i> vs. <i>trans</i> configurations.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer: The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous solvents (e.g., acetonitrile or DMF) under inert gas (N2 or Ar) is recommended. Regular stability testing via HPLC or TLC monitors degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict optimal conditions. For example, reaction path searches combined with experimental feedback loops (as in ICReDD’s methodology) reduce trial-and-error approaches . Parameters like activation energy, solvent effects, and steric hindrance from the tert-butyl group can be computationally screened.

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during piperidine ring functionalization?

Methodological Answer: Conflicting data may arise from competing reaction pathways. Kinetic control favors low temperatures (e.g., −78°C) and short reaction times to trap intermediates, while thermodynamic control uses higher temperatures (e.g., 50–100°C) to reach equilibrium . Monitoring via in-situ IR spectroscopy or quenching studies identifies dominant mechanisms.

Q. How can Design of Experiments (DoE) improve yield and selectivity in multi-step syntheses?

Methodological Answer: DoE statistically optimizes variables (e.g., temperature, catalyst loading, solvent ratio) with minimal experiments. For instance, a central composite design can model nonlinear relationships between tert-butyl protection efficiency and reaction time . Response surface methodology (RSM) identifies Pareto-optimal conditions balancing yield and purity.

Q. What advanced analytical techniques characterize degradation products under oxidative conditions?

Methodological Answer: High-resolution mass spectrometry (HRMS) and tandem MS/MS fragment ions identify degradation byproducts. Liquid chromatography–quadrupole time-of-flight (LC-QTOF) detects trace impurities. Accelerated oxidative stress testing (e.g., H2O2/Fe<sup>2+</sup>) simulates long-term stability challenges .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental yields?

Methodological Answer: Discrepancies often stem from unaccounted solvent effects or catalyst deactivation. Validate computational models using experimental data (e.g., comparing predicted vs. observed dihedral angles from XRD) . Sensitivity analysis identifies critical parameters (e.g., steric bulk of the methyl group) requiring recalibration.

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS) correlates variability with process parameters (e.g., cooling rate during crystallization). Control charts (Shewhart or CUSUM) monitor critical quality attributes (CQAs) like enantiomeric excess (ee%) over time .

Safety & Handling

Q. What safety protocols are essential for handling tert-butyl carbamate derivatives?

Methodological Answer: Use fume hoods for reactions releasing CO2 (e.g., acid-mediated deprotection). Avoid inhalation of fine powders; employ PPE (gloves, goggles) and grounding to prevent static discharge . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal as hazardous waste.

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